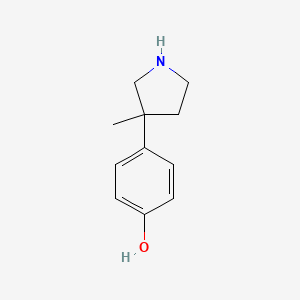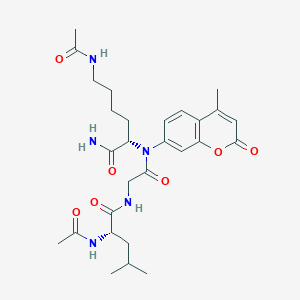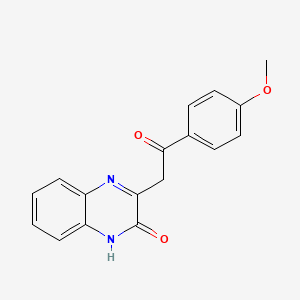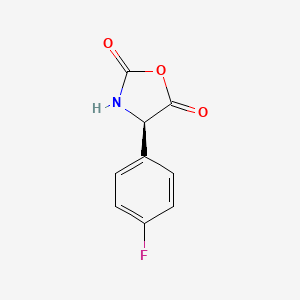![molecular formula C7H10O4 B14881073 2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14881073.png)
2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one is a spiro compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The spiro structure imparts unique chemical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one typically involves the reaction of specific ketones with appropriate reagents under controlled conditions. One common method involves the Baeyer-Villiger oxidation of bicyclic ketones using peracids such as Caro’s acid . This reaction leads to the formation of lactones, which can be further transformed into the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can convert the spiro compound into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spiro structure.
Common Reagents and Conditions
Oxidation: Caro’s acid or other peracids are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various lactones, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows the compound to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with a similar structure but different ring size.
7-Oxaspiro[3.5]nonan-2-one: A related compound with a different functional group arrangement.
Uniqueness
2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one is unique due to its specific ring structure and functional groups, which impart distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-hydroxy-6,8-dioxaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C7H10O4/c8-5-1-7(2-5)3-10-6(9)11-4-7/h5,8H,1-4H2 |
InChI Key |
VPKFXXFZUSQDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12COC(=O)OC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


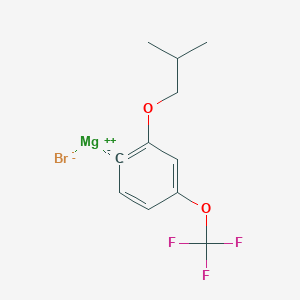
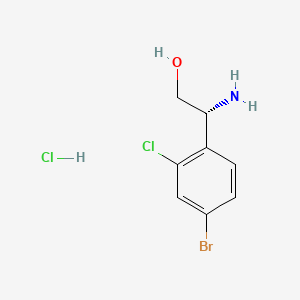
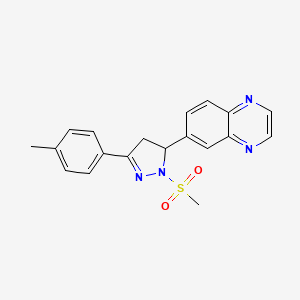
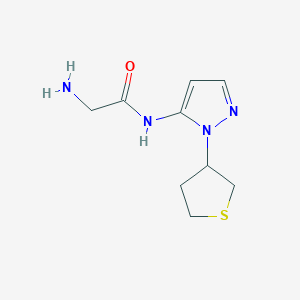
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone](/img/structure/B14881011.png)
![2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14881021.png)
![3'-Cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one](/img/structure/B14881031.png)
